molecular formula C7H4BrFO B045324 2-Bromo-5-fluorobenzaldehyde CAS No. 94569-84-3

2-Bromo-5-fluorobenzaldehyde

Cat. No.: B045324
CAS No.: 94569-84-3
M. Wt: 203.01 g/mol
InChI Key: CJUCIKJLMFVWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a fluorine atom at the fifth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzaldehyde can be synthesized by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like aluminum trichloride . The reaction conditions involve maintaining a low temperature initially and then allowing the reaction to proceed at room temperature.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is often purified through recrystallization or distillation .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aldehyde group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: It can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes.

    Oxidation Product: 2-Bromo-5-fluorobenzoic acid.

    Reduction Product: 2-Bromo-5-fluorobenzyl alcohol

Scientific Research Applications

2-Bromo-5-fluorobenzaldehyde is used extensively in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. In drug synthesis, it serves as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients .

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromo-4-methylbenzaldehyde
  • 5-Bromo-2-fluorobenzaldehyde

Comparison: 2-Bromo-5-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-4-fluorobenzaldehyde has the fluorine atom at the fourth position, which can lead to different chemical behavior and applications .

Biological Activity

2-Bromo-5-fluorobenzaldehyde (C7_7H4_4BrFO), a halogenated aromatic aldehyde, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily utilized in the synthesis of various pharmaceuticals and has been investigated for its potential antitumor, antibacterial, and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C7_7H4_4BrFO
  • Molecular Weight : 203.01 g/mol
  • CAS Number : 94569-84-3

Synthesis

This compound can be synthesized through various methods, including the selective ortho-bromination of benzaldoxime or oxidation of 2-bromo-5-fluorobenzyl alcohol using manganese(IV) oxide in dichloromethane .

Antitumor Activity

Research indicates that this compound is involved in the synthesis of quinazolinones, a class of compounds known for their antitumor activity. A study highlighted its application in creating derivatives that exhibit significant cytotoxic effects against cancer cell lines . The mechanism of action appears to be linked to the inhibition of key enzymes involved in cell proliferation.

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives of this compound. For instance, a novel compound synthesized from it, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (referred to as CY3), demonstrated substantial antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, with results indicating effectiveness comparable to established antibiotics like vancomycin.

Antifungal Activity

In addition to its antibacterial properties, this compound derivatives have shown antifungal activity. In vitro studies evaluated their efficacy against Candida species using the Clinical and Laboratory Standards Institute (CLSI) guidelines for susceptibility testing. The results indicated variable sensitivity profiles, suggesting potential for development into antifungal agents .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines such as VERO and Hep-G2. The MTT assay revealed that certain derivatives exhibited significant cytotoxicity at specific concentrations, indicating their potential as therapeutic agents while necessitating further investigation into their safety profiles .

Table: Summary of Biological Activities

Activity TypeCompound/DerivativesTest Organisms/Cell LinesObserved Effects
AntitumorQuinazolinone derivativesVarious cancer cell linesSignificant cytotoxic effects
AntibacterialCY3 (3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one)Staphylococcus aureus, E. coliMIC comparable to vancomycin
AntifungalCY3 derivativesCandida speciesVariable sensitivity
CytotoxicityCY3VERO, Hep-G2Significant cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-5-fluorobenzaldehyde, and how do reaction conditions influence purity?

The compound is commonly synthesized via Pd-catalyzed ortho-bromination of substituted benzaldoximes. For example, bromination of 5-fluorobenzaldehyde oxime derivatives under controlled catalytic conditions (e.g., Pd(OAc)₂, LiBr, and Selectfluor) yields this compound with high regioselectivity . Key factors include solvent polarity (chloroform or DMF), temperature (60–80°C), and stoichiometry of brominating agents. Post-synthesis purification via recrystallization in chloroform removes unreacted precursors and byproducts .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) provides atomic-resolution data. Data collection involves φ and ω scans, with absorption corrections via SADABS . Refinement parameters (R1 = 0.027, wR2 = 0.068) confirm accuracy, and anisotropic displacement parameters for non-H atoms are modeled. The aldehyde oxygen adopts a cis configuration relative to the bromine atom, with torsional angles of 174.3° (O1–C1–C2–C3) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Vibrational spectroscopy : FT-IR identifies C=O stretching (~1700 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹).
  • NMR : ¹H NMR reveals aldehyde proton resonance at δ 10.1–10.3 ppm, while ¹³C NMR distinguishes aromatic carbons (δ 120–140 ppm) and the aldehyde carbon (δ ~190 ppm).
  • Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 202.93 (M⁺) .

Advanced Research Questions

Q. How do halogen-halogen interactions influence the solid-state packing of this compound?

SC-XRD reveals short Br···F contacts (3.1878–3.3675 Å), shorter than the sum of van der Waals radii (3.40 Å), indicative of Type II halogen bonding. These interactions stabilize π-stacked columns along the crystallographic b-axis, with interplanar distances of 3.8699 Å . Such non-covalent interactions are critical for predicting solubility and designing co-crystals for pharmaceutical intermediates.

Q. What mechanistic insights explain regioselectivity in Pd-catalyzed bromination of fluorinated benzaldehyde derivatives?

DFT studies suggest that electron-withdrawing fluorine at the para position directs bromination to the ortho position via polarization of the aromatic ring. Pd⁰ coordinates to the oxime nitrogen, facilitating oxidative addition of Br₂. The transition state involves a six-membered palladacycle, with steric hindrance from fluorine minimizing meta substitution . Kinetic isotope effects (KIEs) and Hammett plots further validate this mechanism.

Q. How should researchers address contradictions in crystallographic data across studies?

Discrepancies in unit cell parameters or bond lengths may arise from differences in crystallization solvents or temperature. For example, chloroform vs. DMF recrystallization can alter Br···F distances by ±0.1 Å. To resolve contradictions:

  • Compare R-factors and data completeness (e.g., θmax = 30.5° ensures high-angle reflections) .
  • Validate using complementary techniques like Hirshfeld surface analysis or PXRD.
  • Re-examine refinement models (e.g., isotropic vs. anisotropic H-atom treatment) .

Properties

IUPAC Name

2-bromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCIKJLMFVWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378371
Record name 2-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94569-84-3
Record name 2-Bromo-5-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94569-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of (2-bromo-5-fluoro-phenyl)methanol (0.852 g, 4.156 mmol) in DCM (15 ml) was added MnO2 (4.254 g, 85%, 41.56 mmol). The mixture was stirred at room temperature for two days, and then filtered and washed with DCM. The filtrate was concentrated to afford 777 mg 2-bromo-5-fluoro-benzaldehyde (92% yield). The newly made aldehyde (0.777 g, 3.828 mmol) was then dissolved in anhydrous THF (10 ml) and cooled to 0° C. Trifluoromethyl trimethylsilane (1.13 ml, 7.656 mmol) was added, and followed by tetrabutyl ammonium fluoride (0.020 g, 0.076 mmol). The temperature was then allowed to warm to room temperature. The mixture was stirred for 5 h at room temperature, then diluted with ethyl acetate, washed with water, brine and dried by MgSO4. The solvent was removed under reduced pressure to give 2-bromo-5-fluoro-phenyl)2,2,2-trifluoro-ethanol, 1.1 g (90% purity) as a crude product, which was used for the next step without further purification.
Quantity
0.852 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4.254 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.